

"1,1,1-Trifluoro-2-iodoethane physical properties"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,1,1-Trifluoro-2-iodoethane*

Cat. No.: *B141898*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **1,1,1-Trifluoro-2-iodoethane**

Introduction

1,1,1-Trifluoro-2-iodoethane, identified by the CAS Number 353-83-3, is a halogenated organic compound with the chemical formula C₂H₂F₃I.[1] Also known by synonyms such as 2-Iodo-1,1,1-trifluoroethane and 2,2,2-Trifluoroethyl iodide, this compound is a significant intermediate in organic synthesis and pharmaceutical development.[1][2] Its unique molecular structure, featuring a trifluoromethyl group (-CF₃) and an iodine atom, imparts distinctive physical and chemical properties that are crucial for its application.[1][3] In the pharmaceutical industry, for instance, the incorporation of fluorinated moieties into drug candidates can enhance metabolic stability, lipophilicity, and bioavailability.[1] This guide provides a comprehensive overview of the core physical properties of **1,1,1-Trifluoro-2-iodoethane**, detailed for researchers, scientists, and professionals in drug development.

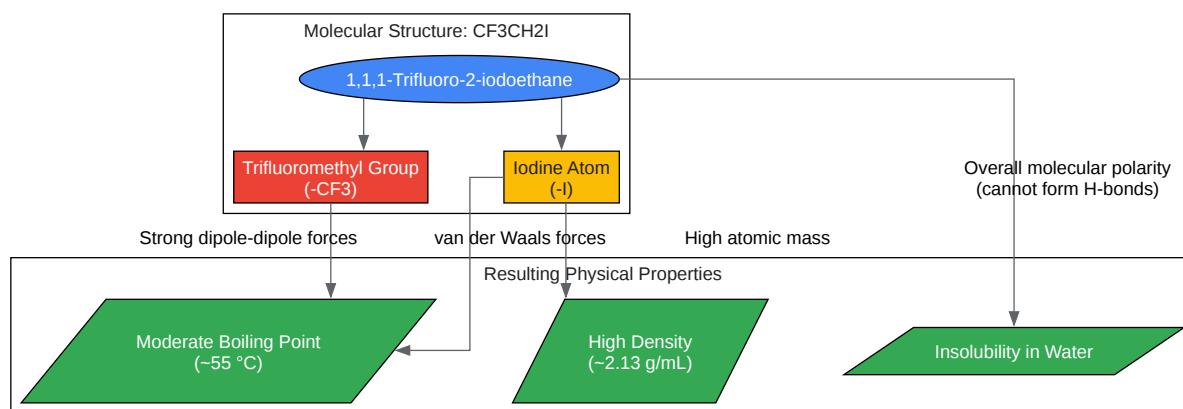
Chemical Identity

- IUPAC Name: **1,1,1-trifluoro-2-iodoethane**[4]
- Molecular Formula: C₂H₂F₃I[1][2]
- Molecular Weight: 209.94 g/mol [1][2]
- CAS Number: 353-83-3[1][2]

- SMILES String: FC(F)(F)Cl[5]
- InChI Key: RKOUFQLNMRAACI-UHFFFAOYSA-N[5]

Core Physical Properties

At room temperature, **1,1,1-Trifluoro-2-iodoethane** is a liquid.[1][5] It is characterized as a clear, colorless to light yellow or pink liquid, with its hue potentially shifting due to exposure to light or the presence of impurities.[1][2][6] Like many volatile halogenated compounds, it may possess a sweet odor.[7]


The physical properties are summarized in the table below for easy reference and comparison.

Property	Value	Notes and Conditions
Boiling Point	53-55 °C	At atmospheric pressure.[1][2]
	54.8 °C (lit.)[5][8]	
Density	2.115 to 2.130 g/mL	at 25 °C[2]
	2.13 g/mL at 25 °C (lit.)[1][5]	
	2.16 g/mL Specific Gravity (20/20)[9]	
Refractive Index	1.401	n20/D (lit.)[1][5]
	1.4000 to 1.4020 at 20°C, 589 nm[10]	
Vapor Pressure	3.96 psi	at 20 °C[5]
Solubility	Insoluble in water.	Soluble in alcohol and ether.[2] [6]
Appearance	Clear pale yellow to red colored liquid.	[2][6]
	Colorless to Light yellow clear liquid. [9]	
Purity (Assay)	Not less than 98%	By Gas Chromatography (GC). [2]
	min. 99.0%	By Gas Chromatography (GC). [5][9]
Storage Temperature	2-8°C	Recommended.[5][11]
Stabilizer	Contains copper as a stabilizer.	[5]

Molecular Structure and Property Relationships

The physical characteristics of **1,1,1-Trifluoro-2-iodoethane** are a direct consequence of its molecular structure. The presence of both highly electronegative fluorine atoms and a large,

polarizable iodine atom creates a molecule with significant polarity and a high molecular mass, which in turn dictates its intermolecular forces and bulk properties.

[Click to download full resolution via product page](#)

Figure 1: Relationship between molecular structure and physical properties.

Experimental Protocols for Property Determination

While specific experimental protocols from the literature for **1,1,1-Trifluoro-2-iodoethane** are not detailed in the provided search results, standard methodologies for determining the physical properties of liquid haloalkanes are well-established.

1. Boiling Point Determination: The boiling point is typically determined by distillation at atmospheric pressure. The sample is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium (i.e., the temperature at which the liquid boils and condenses steadily) is recorded as the boiling point. For volatile compounds, a micro-boiling point apparatus can be used.

2. Density Measurement: Density is measured using a pycnometer or a digital density meter. The mass of a precisely known volume of the liquid is determined at a constant temperature (e.g., 25 °C). The density is then calculated by dividing the mass of the liquid by its volume.

3. Refractive Index Measurement: The refractive index is measured using an Abbe refractometer. A few drops of the liquid are placed on the prism, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is read directly from the instrument's scale, with temperature control being critical (typically at 20 °C).

4. Purity Assay (Gas Chromatography - GC): The purity of **1,1,1-Trifluoro-2-iodoethane** is commonly assessed by gas chromatography.^{[2][9]} A small sample is vaporized and passed through a chromatographic column. The components are separated based on their boiling points and interactions with the column's stationary phase. A detector measures the amount of each component, and the purity is expressed as the area percentage of the main peak.

The following diagram illustrates a generalized workflow for the physical characterization of a liquid chemical compound.

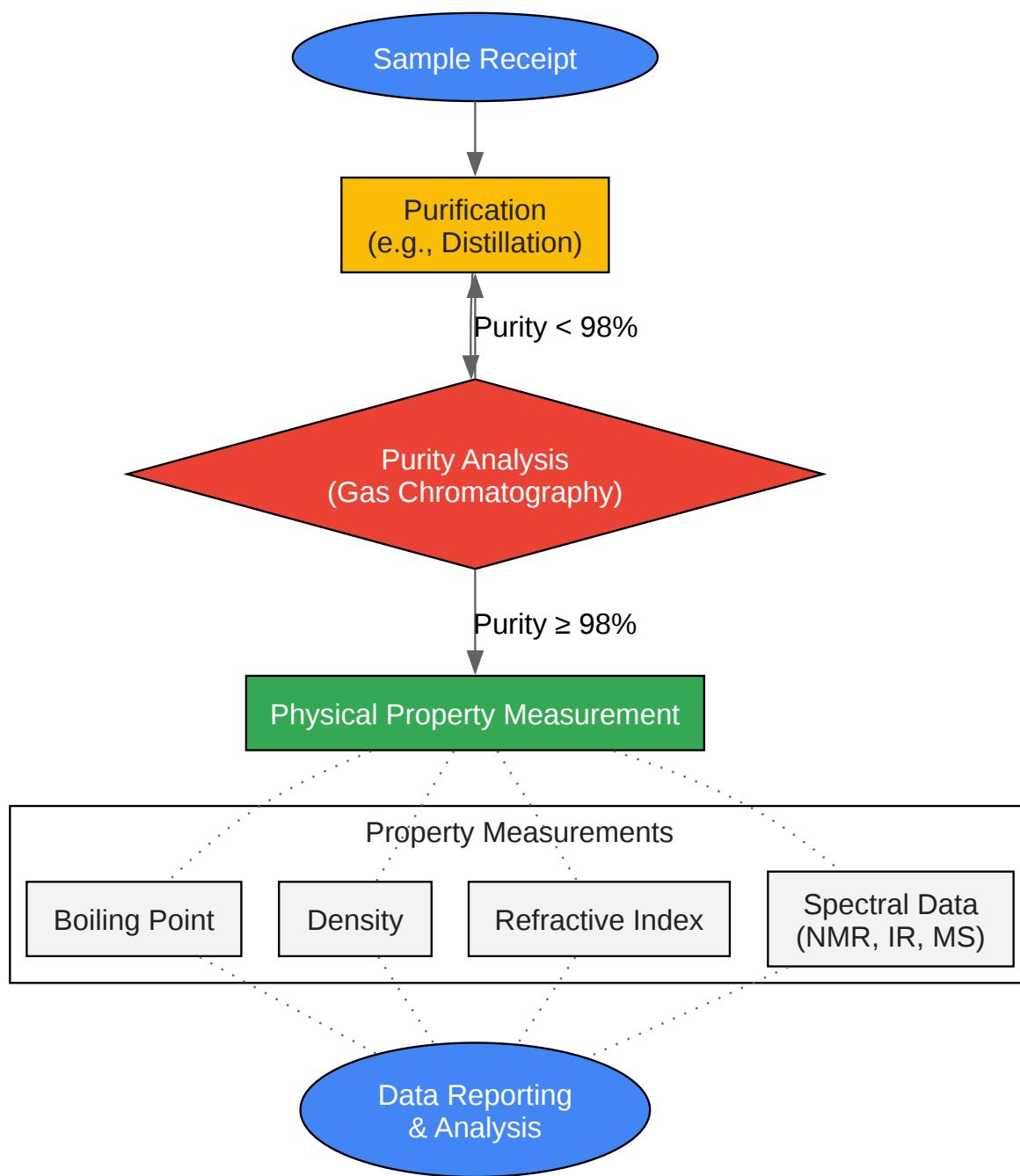

[Click to download full resolution via product page](#)

Figure 2: Generalized workflow for physical property characterization.

Spectral Information

Beyond the core physical properties, spectral data is essential for the structural confirmation and identification of **1,1,1-Trifluoro-2-iodoethane**. Publicly available databases contain spectral information for this compound, including:

- Nuclear Magnetic Resonance (NMR) Spectra: ^1H NMR and ^{13}C NMR spectra are available for structural elucidation.[4][12]
- Infrared (IR) Spectroscopy: FTIR and vapor-phase IR spectra provide information about the functional groups and bond vibrations within the molecule.[4][13]
- Mass Spectrometry (MS): Electron ionization mass spectra are available, showing the fragmentation pattern of the molecule, which is useful for confirming its molecular weight and structure.[4][13]

Safety and Handling

1,1,1-Trifluoro-2-iodoethane is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4][8][14]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][14]
- Precautionary Measures: Standard precautions include avoiding inhalation of vapors, washing skin thoroughly after handling, and using the substance only in well-ventilated areas.[11] Personal protective equipment (PPE), such as gloves and eye shields, is mandatory.[14][15]
- Storage: The compound should be stored in a tightly closed container in a cool, well-ventilated place, with a recommended storage temperature of 2-8°C.[5][11] It is classified as a combustible liquid.[14] Some commercial formulations contain copper as a stabilizer.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 3. CAS 353-83-3: 1,1,1-Trifluoro-2-iodoethane | CymitQuimica [cymitquimica.com]
- 4. 1,1,1-Trifluoro-2-iodoethane | C2H2F3I | CID 67709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1,1-三氟-2-碘乙烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Iodo-1,1,1-Trifluoroethane, 2-Iodo-1,1,1-Trifluoroethane-353-83-3, 2,2,2-trifluoroethyl iodide , 2,2,2- TRIFLUORO ETHYL IODIDE suppliers in India. [sodiumiodide.net]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. chembk.com [chembk.com]
- 9. 1,1,1-Trifluoro-2-iodoethane | 353-83-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 2-Iodo-1,1,1-trifluoroethane, 99% 50 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 2-Iodo-1,1,1-trifluoroethane(353-83-3) 1H NMR spectrum [chemicalbook.com]
- 13. 1,1,1-Trifluoro-2-iodoethane [webbook.nist.gov]
- 14. 1,1,1-Trifluoro-2-iodoethane 99 353-83-3 [sigmaaldrich.com]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- To cite this document: BenchChem. ["1,1,1-Trifluoro-2-iodoethane physical properties"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b141898#1-1-1-trifluoro-2-iodoethane-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com